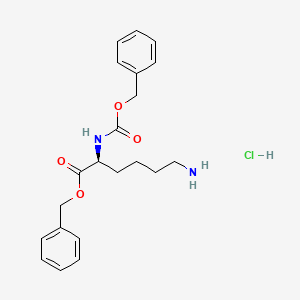

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Description

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride (CAS: 69861-89-8) is a chiral amino acid derivative with a molecular formula of C₂₁H₂₇ClN₂O₃S and a molecular weight of 422.97 g/mol . Structurally, it features:

- An (S)-configured stereocenter at the α-carbon.

- A benzyl ester group (C₆H₅CH₂O−) at the carboxyl terminus.

- A benzyloxycarbonyl (Z) group protecting the α-amino group.

- A thioester linkage (C=S) distinguishing it from conventional oxygen-based esters.

- A hydrochloride salt form, enhancing solubility and stability.

For example, similar compounds (e.g., dibenzyl esters) are synthesized via TEMPO/NaClO₂-mediated oxidation followed by coupling with reagents like BBDI and purification via chromatography .

Applications: This compound serves as a key intermediate in peptide synthesis, particularly for introducing protected lysine analogs or thioester-containing building blocks. Its thioester group may enable native chemical ligation (NCL) strategies in protein engineering .

Propriétés

Formule moléculaire |

C21H27ClN2O4 |

|---|---|

Poids moléculaire |

406.9 g/mol |

Nom IUPAC |

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 |

Clé InChI |

NQNHFACGLZRKJY-FYZYNONXSA-N |

SMILES isomérique |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.Cl |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Direct Esterification via Acid Catalysis

A mixture of N6-Cbz-L-lysine, benzyl alcohol, and BF₃·O(C₂H₅)₂ (5 equivalents) in refluxing methanol for 24 hours produces the benzyl ester. However, this method suffers from 32% yield due to competing Cbz cleavage. The mechanism involves BF₃ activating the carboxyl group for nucleophilic attack by benzyl alcohol.

Chemoselective Esterification Using β-Cyclodextrin

A more efficient protocol involves dissolving N6-Cbz-L-lysine and benzyl alcohol in a pH 8.0 carbonate buffer with β-cyclodextrin. Stirring at 20°C for 5 minutes followed by Cbz-Cl addition achieves 80% yield of the benzyl ester without racemization. The β-cyclodextrin prevents aggregation and enhances solubility, enabling rapid esterification.

Formation of the Hydrochloride Salt

The free base of (S)-benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate is converted to its hydrochloride salt by treatment with HCl in methanol . After esterification, the crude product is dissolved in methanol, and 8N HCl is added dropwise. Precipitation with diethyl ether yields the hydrochloride salt as white crystals (58–80% yield). The hydrochloride form enhances stability and solubility in aqueous media, critical for peptide coupling reactions.

Alternative Synthetic Routes and Modifications

Peptide Synthesis Intermediates

In peptide chain elongation, (S)-benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride serves as a key building block. A Chinese patent details its use in synthesizing palmitoyl-Gly-His-Lys-OH , where the benzyl ester is selectively removed via hydrogenolysis post-coupling. This underscores its utility in complex peptide architectures.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino or ester functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₉H₂₅ClN₂O₄

- Molecular Weight : 406.9 g/mol

- CAS Number : 6366-70-7

- IUPAC Name : Benzyl (2S)-2-amino-6-(benzyloxycarbonylamino)hexanoate; hydrochloride

The compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances its stability and reactivity in various chemical reactions.

Organic Synthesis

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride serves as a versatile building block in the synthesis of complex peptides and proteins. Its structure allows for selective reactions that facilitate the incorporation of amino acids into larger peptide chains.

Medicinal Chemistry

Research has indicated potential applications in drug development. The compound's ability to inhibit specific enzymes, such as histone deacetylases (HDACs), positions it as a candidate for cancer therapeutics. Studies have shown that derivatives can selectively inhibit HDAC isoforms, which are crucial in regulating gene expression related to cancer progression.

Biochemical Studies

The compound is utilized in enzyme mechanism studies due to its structural similarity to natural substrates. It aids in understanding enzyme-substrate interactions and the effects of modifications on biological activity.

Antimicrobial Activity

A study evaluated various amino acid derivatives for antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Compounds similar to this compound exhibited significant antimicrobial activity, suggesting that structural modifications can enhance efficacy against bacterial strains.

Cytotoxic Effects

In vitro studies using Ehrlich’s ascites carcinoma (EAC) cells demonstrated that certain derivatives showed cytotoxic effects comparable to standard chemotherapeutics like 5-fluorouracil. The presence of benzyloxy groups was linked to enhanced activity, indicating potential for development as anticancer agents.

Enzyme Inhibition Studies

Investigations into the inhibition of cytochrome P450 enzymes revealed that compounds with similar functional groups could alter drug metabolism pathways. This interaction profile suggests that this compound could be a valuable tool in drug development by modifying pharmacokinetics of therapeutic agents.

Mécanisme D'action

The mechanism of action of (S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Storage : Requires refrigeration (2–8°C) under an inert atmosphere due to hydrolytic sensitivity .

- Hazard Profile : Classified with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The following table compares (S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride with structurally related amino acid derivatives:

Key Comparative Insights:

Ester Group Variations :

- Benzyl vs. Methyl/tert-Butyl Esters : The benzyl ester in the target compound enhances lipophilicity and stability under basic conditions compared to methyl or tert-butyl esters, which are more labile to hydrolysis .

- Thioester vs. Oxygen Ester : The thioester in the target compound increases electrophilicity, making it reactive in NCL for protein synthesis, whereas oxygen esters are more common in standard peptide couplings .

Amino-Protecting Groups: Z-group (Benzyloxycarbonyl): Provides robust protection against nucleophiles and is removable via hydrogenolysis. This contrasts with the benzamido (Bz) group in ’s compound, which requires stronger acidic conditions for cleavage .

Stereochemical Considerations: The (S)-configuration is critical for compatibility with natural L-amino acids in peptide synthesis. The (R)-configured analog (CAS 1426213-63-9) is used for studying stereospecific biological interactions .

Applications :

- Compounds with methyl esters (e.g., CAS 27894-50-4) are preferred for bioconjugation due to their smaller steric profile, while tert-butyl esters (e.g., CAS 5978-22-3) offer stability in solid-phase synthesis .

Safety and Handling :

- All listed compounds share hazards such as H302 (oral toxicity) and H315/H319 (irritation), attributed to their reactive functional groups (e.g., esters, hydrochlorides) .

Activité Biologique

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in drug development, supported by various studies and data.

- Molecular Formula : C₂₁H₂₆N₂O₄·HCl

- Molecular Weight : 406.9 g/mol

- CAS Number : 6366-70-7

- Purity : > 98% .

The compound exhibits biological activity primarily through its interaction with enzymes and receptors involved in metabolic pathways. Its structure includes a benzyl group and a benzyloxycarbonyl amino group, which are crucial for its binding affinity to biological macromolecules such as proteins and enzymes. This binding can lead to inhibition or modulation of enzyme activities, making it a valuable tool in therapeutic applications.

Biological Activities

- Enzyme Inhibition :

- Antimicrobial Activity :

- Anticancer Potential :

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-alpha-Cbz-L-lysine thiobenzyl ester hydrochloride | C₁₈H₂₃ClN₂O₄S | Different protecting group |

| Z-Lys-SBzl hydrochloride | C₂₁H₂₇ClN₂O₃S | Similar structure but varies in side chain length |

| (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | C₁₅H₂₃ClN₂O₄ | Methyl instead of benzyl, affecting properties |

This table illustrates how variations in structure can influence biological activity, emphasizing the unique characteristics of this compound.

Case Studies

-

Inhibition Studies :

- A study focused on the compound’s ability to inhibit trypsin-like enzymes demonstrated IC50 values indicating effective inhibition at low concentrations . Such findings support its potential application in drug formulations aimed at diseases involving these enzymes.

-

Antimicrobial Efficacy :

- In vitro tests against bacterial strains revealed that the compound exhibited significant antimicrobial activity, comparable to established antibiotics. The study utilized agar-well diffusion methods to quantify the inhibitory effects, providing a basis for further exploration into its use as an antimicrobial agent .

Q & A

Q. Q1. What are the critical steps in synthesizing (S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves sequential protection/deprotection of amino groups and esterification. Key steps include:

Amino Group Protection : Use benzyloxycarbonyl (Cbz) groups to protect the α-amino group via reaction with benzoyl chloride or similar reagents under anhydrous conditions .

Esterification : Benzyl ester formation using benzyl chloride or benzyl bromide in the presence of a base (e.g., DIPEA) to activate the carboxylate .

Hydrochloride Salt Formation : Final protonation with HCl gas in a non-polar solvent to precipitate the hydrochloride salt .

Minimizing Side Reactions :

Q. Q2. Which analytical techniques are most reliable for characterizing the purity and stereochemical integrity of this compound?

Methodological Answer:

- HPLC with Chiral Columns : Resolves enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .

- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., benzyl protons at δ 5.1–5.3 ppm) and -NMR (ester carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- TLC with Iodine Staining : Monitor reaction progress using silica plates and 10% HSO/ethanol visualization .

Advanced Research Questions

Q. Q3. How can the enantiomeric excess (ee) of the (S)-isomer be optimized during synthesis, and what factors contribute to racemization?

Methodological Answer:

- Optimization Strategies :

- Racemization Factors :

Q. Q4. What experimental approaches resolve contradictions in reported yields for the final hydrochloride salt formation?

Methodological Answer: Discrepancies in yields (e.g., 60–85%) may arise from:

Solvent Polarity : Lower yields in polar solvents due to incomplete precipitation. Use dichloromethane/hexane mixtures for better crystallization .

HCl Gas Purity : Moisture-contaminated HCl reduces salt stability. Use freshly dried HCl gas and inert atmosphere .

Scaling Effects : Small-scale syntheses (<1 mmol) often report higher yields. Validate scalability by testing 5–10 mmol batches .

Q. Q5. How can the hygroscopic nature of the hydrochloride salt be managed during storage and handling?

Methodological Answer:

- Storage : Use vacuum-sealed vials with desiccants (e.g., silica gel) at –20°C .

- Handling : Perform weighing in a glovebox under nitrogen to prevent moisture absorption .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess hygroscopicity impact .

Data Analysis and Interpretation

Q. Q6. How should researchers address conflicting NMR data for the benzyloxycarbonyl group in different solvents?

Methodological Answer:

- Solvent Effects : Chemical shifts vary in DMSO-d vs. CDCl. For example, Cbz protons may appear upfield in DMSO due to hydrogen bonding .

- Standardization : Report spectra in CDCl for consistency with literature (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- Validation : Compare with authentic samples or computational NMR predictions (e.g., DFT calculations) .

Q. Q7. What strategies are recommended for quantifying trace impurities (e.g., deprotected amines) in the final product?

Methodological Answer:

- HPLC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization .

- Derivatization : React free amines with dansyl chloride for fluorometric quantification .

- Limit Tests : Follow pharmacopeial guidelines (e.g., USP <1086>) for impurity profiling .

Tables of Key Data

Q. Table 1. Analytical Methods for Purity Assessment

Q. Table 2. Common Side Reactions and Mitigation

Critical Considerations for Experimental Design

- Protection Group Compatibility : Ensure Cbz and benzyl ester groups are stable under reaction conditions (e.g., avoid hydrogenolysis catalysts) .

- Scalability : Pilot each step at 1–5 mmol before scaling to >10 mmol to identify bottlenecks .

- Regulatory Compliance : Follow ICH Q3A/B guidelines for impurity thresholds in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.